[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-Acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate [(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-Acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 1780-97-8
VCID: VC0160595
InChI: InChI=1S/C23H33BrO5/c1-12(25)23(28)19(24)10-17-16-6-5-14-9-15(29-13(2)26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h14-17,19-20,28H,5-11H2,1-4H3/t14-,15-,16-,17-,19-,20+,21-,22-,23+/m0/s1
SMILES: CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)Br)O
Molecular Formula: C23H33BrO5
Molecular Weight: 469.4 g/mol

[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-Acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

CAS No.: 1780-97-8

Main Products

VCID: VC0160595

Molecular Formula: C23H33BrO5

Molecular Weight: 469.4 g/mol

[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-Acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate - 1780-97-8

CAS No. 1780-97-8
Product Name [(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-Acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Molecular Formula C23H33BrO5
Molecular Weight 469.4 g/mol
IUPAC Name [(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H33BrO5/c1-12(25)23(28)19(24)10-17-16-6-5-14-9-15(29-13(2)26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h14-17,19-20,28H,5-11H2,1-4H3/t14-,15-,16-,17-,19-,20+,21-,22-,23+/m0/s1
Standard InChIKey DHFXZXVWFURDJS-UDHGNGJMSA-N
Isomeric SMILES CC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)Br)O
SMILES CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)Br)O
Canonical SMILES CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)Br)O
Synonyms [(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13 -dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta [a]phenanthren-3-yl] acetate
PubChem Compound 255298
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator